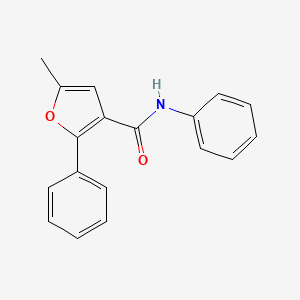

![molecular formula C20H12N2O3 B5589731 6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5589731.png)

6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to the target compound often involves multistep reactions, including enamine alkylation, dehydrating condensation reactions, and subsequent elimination processes. For instance, derivatives of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione were synthesized through such methods, showcasing the aromatic nature and the diatropic pi-system of these molecules through their NMR spectra (Mitsumoto & Nitta, 2004).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated through various analytical techniques, including X-ray crystal structure determination. These analyses reveal detailed insights into the arrangement of atoms and the electronic configuration within the molecules, which is crucial for understanding their reactivity and properties (Lv et al., 2013).

Chemical Reactions and Properties

Compounds with similar structures have been shown to participate in autorecycling oxidation reactions, demonstrating their ability to oxidize amines and alcohols under specific conditions, which highlights their potential as catalysts or reactive intermediates in organic synthesis (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be inferred from their molecular structure and have been studied through techniques like GIWAXS, which provides information on film structural ordering and material properties (Gendron et al., 2014).

Wissenschaftliche Forschungsanwendungen

Novel Synthesis and Properties

Compounds derived from pyrrolopyridine diones, such as 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, have been synthesized and studied for their unique properties. These compounds display aromatic characteristics with a diatropic pi-system and have shown potential in oxidative processes. Specifically, certain derivatives have been identified to efficiently oxidize amines and alcohols through an autorecycling process, highlighting their potential in chemical synthesis and catalysis (Mitsumoto & Nitta, 2004).

Photophysical Properties

Soluble derivatives of pyrrolopyridine diones have been synthesized and their absorption and fluorescence spectra were studied. These compounds exhibit small solvatochromism of absorption and moderate positive solvatochromism of fluorescence. The presence of electron-donating substituents significantly influences their photophysical properties, which is crucial for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors (Lun̆ák et al., 2011).

Electronic and Optical Materials

Conjugated polymers incorporating pyrrolopyridine dione units have been designed for applications in polymer solar cells and organic field-effect transistors (OFETs). These polymers demonstrate the ability to control optical properties and electronic structures through molecular design, affecting their suitability for electronic devices. Notably, some derivatives have achieved significant power conversion efficiency and hole mobility, underlining their potential in renewable energy and flexible electronics (Kang et al., 2013).

Organic Synthesis and Molecular Docking

Derivatives of pyrrolopyridine diones have been explored for their utility in organic synthesis, demonstrating versatility in reacting with various nucleophiles and electrophiles. Additionally, some newly synthesized compounds have been subjected to molecular docking studies, revealing moderate to good binding energies with target proteins. This suggests their potential application in drug discovery and development, highlighting the ability to design molecules with specific biological activities (Flefel et al., 2018).

Herbicidal Applications

Research into pyrrolidine diones has also extended into the agricultural sector, with some derivatives exhibiting excellent herbicidal activities. This opens up possibilities for developing new, more effective herbicides based on the structural framework of pyrrolopyridine diones (Zhu et al., 2005).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(3-benzoylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O3/c23-18(13-6-2-1-3-7-13)14-8-4-9-15(12-14)22-19(24)16-10-5-11-21-17(16)20(22)25/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYXRKJKKYGUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Benzoylphenyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589653.png)

![5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid](/img/structure/B5589657.png)

![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)

![(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5589681.png)

![2-(3-methoxybenzyl)-3-oxo-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5589695.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5589704.png)

![4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5589716.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5589719.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5589738.png)